2-Tolylisocyanide

Description

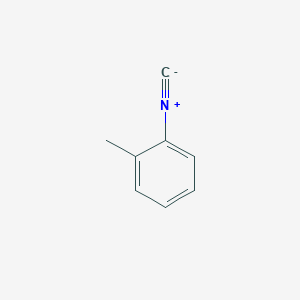

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHZICGHCZFYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341820 | |

| Record name | 2-Tolylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-64-1 | |

| Record name | 2-Tolylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyano-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Tolylisocyanide from o-Toluidine

This guide provides an in-depth examination of the synthesis of 2-tolylisocyanide from its primary amine precursor, o-toluidine. The Hofmann isocyanide synthesis, commonly known as the carbylamine reaction, stands as the principal method for this transformation. We will explore the mechanistic underpinnings of this reaction, the significant enhancements offered by phase-transfer catalysis, a detailed experimental protocol, and the critical safety considerations inherent to handling isocyanides and their precursors.

Foundational Principles: The Hofmann Isocyanide Synthesis

The conversion of a primary amine to an isocyanide using chloroform and a strong base is a cornerstone reaction in organic chemistry, discovered by August Wilhelm von Hofmann in the mid-19th century.[1] This reaction is highly specific to primary amines, making it a reliable qualitative test for their identification, often called Saytzeff's isocyanide test.[2][3][4] Secondary and tertiary amines do not yield the characteristic foul-smelling isocyanide product.[5][6][7]

The overall transformation for o-toluidine is as follows:

CH₃C₆H₄NH₂ (o-toluidine) + CHCl₃ (Chloroform) + 3 KOH (Potassium Hydroxide) → CH₃C₆H₄NC (2-Tolylisocyanide) + 3 KCl + 3 H₂O[1]

The causality of this reaction hinges on the generation of a highly reactive intermediate: dichlorocarbene (:CCl₂).[3][8]

Reaction Mechanism

The mechanism proceeds in a well-defined sequence of steps, initiated by the action of a strong base on chloroform.[3][5][9]

-

Dichlorocarbene Generation: A strong base, such as potassium hydroxide, dehydrohalogenates chloroform to generate the highly electrophilic dichlorocarbene intermediate.[5][6]

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the primary amine (o-toluidine) attacks the electrophilic dichlorocarbene.[5][9]

-

Elimination Steps: The resulting adduct undergoes two successive base-mediated dehydrochlorination steps, ultimately forming the isocyanide, potassium chloride, and water.[3][4]

The following diagram illustrates the mechanistic pathway.

Caption: Reaction mechanism for the synthesis of 2-Tolylisocyanide.

Enhancing Synthesis with Phase-Transfer Catalysis (PTC)

While the classical carbylamine reaction is effective, its preparative utility was historically limited until the advent of phase-transfer catalysis (PTC).[10][11] In the synthesis of 2-tolylisocyanide, the reactants are distributed between two immiscible phases: an aqueous phase containing the base (e.g., sodium hydroxide) and an organic phase containing o-toluidine and chloroform. The reaction is slow because the reactants are separated.

A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, overcomes this barrier.[3][8][10] The lipophilic cation of the catalyst transports hydroxide anions (OH⁻) from the aqueous phase into the organic phase, where they can react with chloroform to generate dichlorocarbene in close proximity to the o-toluidine.[8][12] This dramatically accelerates the reaction rate and improves yields.[10][12]

The diagram below outlines the PTC cycle.

Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺).

Detailed Experimental Protocol

This protocol is adapted from established phase-transfer catalysis methods for isocyanide synthesis.[10][11]

Caution: This preparation must be conducted in an efficient fume hood due to the evolution of carbon monoxide and the extremely pungent, obnoxious odor of the isocyanide product.[10][13] Isocyanides are also toxic.[14] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[15][16]

Reagents and Equipment

-

Reagents: o-Toluidine, chloroform (stabilized with ethanol is acceptable), sodium hydroxide (pellets), benzyltriethylammonium chloride, dichloromethane (DCM), anhydrous magnesium sulfate, water.

-

Equipment: Round-bottomed flask (sized appropriately for the scale), magnetic stirrer and stir bar, reflux condenser, pressure-equalizing dropping funnel, heating mantle, separatory funnel, rotary evaporator, and distillation apparatus.

Reaction Parameters

| Reagent | Molar Ratio | Typical Amount (0.5 mol scale) | Notes |

| o-Toluidine | 1.0 | 53.6 g (0.5 mol) | Starting material. |

| Chloroform | 1.0 - 1.2 | 60 g (0.5 mol) | Carbene source. |

| Sodium Hydroxide (NaOH) | 3.0 - 4.0 | 75 g (1.875 mol) | Base; dissolved in an equal mass of water. |

| Benzyltriethylammonium Chloride | 0.01 - 0.02 | ~2.3 g (0.01 mol) | Phase-transfer catalyst. |

| Dichloromethane (DCM) | - | ~150 mL | Organic solvent. |

Step-by-Step Procedure

-

Base Preparation: In a round-bottomed flask equipped with a magnetic stirrer, add 75 g of water. With stirring, carefully and portion-wise add 75 g of sodium hydroxide pellets. The dissolution is highly exothermic; allow the solution to cool slightly.

-

Organic Phase Preparation: In a separate flask, prepare a solution of 53.6 g of o-toluidine, 60 g of chloroform, ~2.3 g of benzyltriethylammonium chloride, and 150 mL of dichloromethane.

-

Reaction Execution: Transfer the organic solution to a pressure-equalizing dropping funnel. Add this solution dropwise to the stirred, warm (approx. 40-45 °C) sodium hydroxide solution over 30-45 minutes. The reaction is exothermic and may begin to reflux.[11] Maintain a gentle reflux for 2-3 hours after the addition is complete.

-

Work-up: After cooling the reaction mixture to room temperature, add 200 mL of cold water. Transfer the entire mixture to a separatory funnel.

-

Extraction: Separate the organic (lower, DCM) layer. Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

-

Washing: Combine all organic extracts and wash them sequentially with 100 mL of water and then 100 mL of saturated sodium chloride (brine) solution.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the bulk of the dichloromethane solvent using a rotary evaporator. The crude 2-tolylisocyanide should then be purified by vacuum distillation. The fraction should be collected carefully, paying attention to the boiling point at the given pressure. The expected yield for this type of reaction is generally in the range of 20-50%.[10][13]

Post-Synthesis Cleanup

Glassware contaminated with the isocyanide odor can be effectively cleaned by rinsing with a solution of 5% concentrated hydrochloric or sulfuric acid in methanol.[13][14]

An Alternative Route: Dehydration of N-o-tolylformamide

For applications requiring higher yields, an alternative two-step synthesis exists. This involves first reacting o-toluidine with formic acid to produce N-o-tolylformamide.[13] The subsequent dehydration of this formamide using a dehydrating agent like phosphorus oxychloride in the presence of a base can afford 2-tolylisocyanide in significantly better yields than the carbylamine reaction.[13] While more steps are involved, this method avoids the direct use of chloroform and can be a more efficient preparative route.

Conclusion

The synthesis of 2-tolylisocyanide from o-toluidine is most directly achieved via the Hofmann isocyanide reaction. The modern application of phase-transfer catalysis has transformed this classical name reaction into a preparatively useful method by overcoming the inherent immiscibility of the reactants. The reaction proceeds through a dichlorocarbene intermediate, which is trapped by the primary amine to form the final isocyanide product. Due to the hazardous nature of the reagents and the potent odor and toxicity of the product, adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Reddit Community Discussion. (2021). Safety measures for working with isocyanate. Reddit.

-

The Chemical Science. Carbylamine Reaction.

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, 55, 96.

-

Vedantu. The reaction of chloroform with alcoholic - KOH - and p-toluidine forms.

-

Organic Syntheses. (1976). Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, 55, 96.

-

Google Patents. (1981). US4282167A - Conversion of amides to isocyanates via phase transfer catalysis.

-

Wikipedia. Dichlorocarbene.

-

Ugi, I., & Meyr, R. (1961). o-TOLYL ISOCYANIDE. Organic Syntheses, 41, 101.

-

Grokipedia. Carbylamine reaction.

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.

-

Request PDF. (2018). Phase-Transfer Hofmann Carbylamine Reaction: tert -Butyl Isocyanide.

-

Ugi, I., et al. (1961). cyclohexyl isocyanide. Organic Syntheses, 41, 13.

-

BenchChem. A Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds.

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090.

-

National Institutes of Health (NIH). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide.

-

Sathee Jee. Chemistry Carbylamine Reaction.

-

Wikipedia. Carbylamine reaction.

-

chemeurope.com. Carbylamine reaction.

-

Filo. The reaction of p-toluidine with chloroform and ethanolic KOH yields.

-

Dalal Institute. Phase Transfer Catalysis.

-

Filo. The reaction of chloroform with alcoholic KOH and p-toluidine form-.

-

PTC Organics, Inc. Industrial Phase-Transfer Catalysis.

-

Sarthaks eConnect. The reaction of chloroform with alcoholic KOH and p-toluidine forms.

-

Allen. The reaction of chloroform with alcoholic KOH and p-toluidine form-.

-

Unacademy. Carbylamine Reaction Mechanism.

-

Organic Syntheses. p-TOLYLSULFONYLMETHYL ISOCYANIDE.

-

Google Patents. US7358388B2 - Method for the purification of isocyanates.

-

L.S.College, Muzaffarpur. (2020). Carbylamine reaction.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. byjus.com [byjus.com]

- 3. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. The Chemical Science - Carbylamine Reaction [thechemicalscience.com]

- 6. The reaction of chloroform with alcoholic KOH and ptoluidine class 12 chemistry CBSE [vedantu.com]

- 7. Carbylamine reaction [chemeurope.com]

- 8. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 9. Carbylamine Reaction Mechanism [unacademy.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. reddit.com [reddit.com]

- 16. lakeland.com [lakeland.com]

o-Tolylisocyanide chemical properties and reactivity

An In-depth Technical Guide to o-Tolylisocyanide: Chemical Properties and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on o-tolylisocyanide, also known as 2-methylphenyl isocyanide. It is designed to provide a deep understanding of its chemical properties and reactivity, moving beyond surface-level descriptions to offer insights into the causality behind its behavior. This document is structured to be a valuable tool for laboratory and research applications, particularly in the fields of synthetic chemistry and drug development.

Fundamental Chemical and Physical Profile

o-Tolylisocyanide is an aromatic isonitrile with the chemical formula C₈H₇N. The presence of the isocyanide functional group (-N≡C) attached to a tolyl scaffold imparts a unique electronic structure that is the cornerstone of its reactivity. The ortho-methyl group provides distinct steric and electronic influences compared to its isomers or simpler aryl isocyanides.

Key Physical and Spectroscopic Data

A precise understanding of its physical and spectroscopic characteristics is fundamental for its application and identification.

| Property | Value |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 70-72 °C at 10 mmHg |

| Density | Approximately 0.96 g/mL |

Spectroscopic Identifiers:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide N≡C stretch is observed in the region of 2110-2130 cm⁻¹.

-

¹H NMR Spectroscopy: Aromatic protons typically appear in the 7.1-7.4 ppm range, with the methyl group protons resonating as a singlet around 2.4 ppm.

-

¹³C NMR Spectroscopy: The isocyanide carbon is a key diagnostic signal, appearing significantly downfield in the 155-165 ppm range.

The Duality of Reactivity: A Mechanistic Perspective

The reactivity of o-tolylisocyanide is governed by the unique electronic nature of the isocyanide carbon, which exhibits both nucleophilic and electrophilic (carbenoid) character. This allows it to participate in a diverse array of chemical transformations.

Caption: Major reactivity pathways of o-tolylisocyanide.

Multicomponent Reactions (MCRs): The Engine of Molecular Diversity

o-Tolylisocyanide is a quintessential reagent in MCRs, which are highly efficient one-pot reactions that combine three or more reactants to form a complex product.

This reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[1][2][3] The Passerini reaction is prized for its high atom economy and the ability to proceed under mild conditions, often without the need for a catalyst.[2] Its mechanism in aprotic solvents is thought to involve a concerted, cyclic transition state.[2] This reaction is a powerful tool in combinatorial chemistry for generating libraries of structurally diverse molecules.[1][4]

The Ugi reaction is a cornerstone of MCR chemistry, involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield a bis-amide.[5][6] It is known for its speed, high yields, and broad substrate scope.[5] The reaction is particularly valuable in medicinal chemistry for the synthesis of peptidomimetics and other complex scaffolds.[6][7]

Ugi Reaction Mechanism: The reaction proceeds through the initial formation of an imine from the carbonyl and amine. The isocyanide then undergoes a nucleophilic attack on the protonated imine, forming a key nitrilium ion intermediate. This is subsequently trapped by the carboxylate, and a final Mumm rearrangement affords the stable bis-amide product.[5]

Caption: Ugi reaction experimental workflow.

Cycloaddition Reactions

The isocyanide functional group can act as a two-atom component in cycloaddition reactions. For instance, in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, it provides a direct route to five-membered heterocyclic structures, which are common motifs in pharmaceutical compounds.

Organometallic Chemistry: A Versatile Ligand

o-Tolylisocyanide serves as an effective ligand for transition metals.[8] It is isoelectronic with carbon monoxide but typically functions as a stronger σ-donor and a weaker π-acceptor.[8] This electronic profile allows it to form stable complexes with a variety of metals, which can be used as catalysts or intermediates in synthesis.[9] The steric hindrance from the ortho-methyl group can be strategically used to influence the coordination number and geometry of the metal center.

Practical Guidance: Synthesis and Handling

Synthesis Protocol: The Dehydration of N-formyl-o-toluidine

A reliable method for the laboratory synthesis of o-tolylisocyanide is the dehydration of N-formyl-o-toluidine.

Step-by-Step Methodology:

-

Formamide Synthesis: Reflux o-toluidine with an excess of 98% formic acid in toluene, using a Dean-Stark apparatus to remove the water formed during the reaction. After completion, toluene and excess formic acid are removed by distillation under reduced pressure. The crude N-formyl-o-toluidine can be recrystallized from toluene.[10]

-

Dehydration Reaction: Dissolve the purified N-formyl-o-toluidine in an anhydrous aprotic solvent such as dichloromethane.

-

Addition of Dehydrating Agent: Cool the solution in an ice bath and add a dehydrating agent like phosgene or triphosgene dropwise.

-

Base Addition: Slowly add a tertiary amine, such as triethylamine, to the cooled solution to act as a proton scavenger.

-

Reaction Quench and Workup: After the reaction is complete, pour the mixture into an ice-cold aqueous solution of sodium bicarbonate.[10] Extract the aqueous layer with a nonpolar solvent like petroleum ether.

-

Purification: Combine the organic extracts, dry them over a suitable drying agent (e.g., powdered potassium hydroxide), and purify the product by vacuum distillation.[10]

Critical Safety Note: o-Tolylisocyanide has a potent, unpleasant odor and is toxic. All manipulations must be conducted within a certified chemical fume hood with appropriate personal protective equipment.

Stability and Storage Considerations

o-Tolylisocyanide is prone to polymerization and degradation over time.[10] For optimal stability, it should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20 °C).[10] It is also sensitive to moisture and acidic conditions.

Significance in Medicinal Chemistry and Drug Discovery

The synthetic utility of o-tolylisocyanide, particularly through MCRs, makes it a valuable building block in drug discovery. The ability to rapidly generate libraries of complex, drug-like molecules is a significant advantage for structure-activity relationship (SAR) studies.[11] Furthermore, the isocyanide group itself is being investigated as a novel pharmacophore, with the potential to act as a metal-coordinating warhead in the design of targeted enzyme inhibitors.[9]

Conclusion

o-Tolylisocyanide is a reagent of significant utility, characterized by a rich and diverse reactivity profile. Its participation in powerful synthetic transformations like the Passerini and Ugi reactions, combined with its utility in organometallic and cycloaddition chemistry, solidifies its importance in modern organic synthesis. A comprehensive understanding of its properties, reactivity, and handling requirements is paramount for leveraging its full potential in the creation of novel and complex chemical entities for research and development.

References

-

Organic Syntheses. o-TOLYL ISOCYANIDE. Available at: [Link]

- Ito, Y., Kobayashi, K., & Saegusa, T. (1979). Reactions of o-tolyl isocyanide with isocyanate and isothiocyanate syntheses of n-substituted indole-3-carboxamides and indole-3-thiocarboxamides. Tetrahedron Letters, 20(12), 1039–1042.

-

Wikipedia. Passerini reaction. Available at: [Link]

-

Wikipedia. Ugi reaction. Available at: [Link]

-

Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023). National Institutes of Health. Available at: [Link]

-

An Efficient Passerini Tetrazole Reaction (PT-3CR). (2015). National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. Passerini Reaction. Available at: [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. Available at: [Link]

-

Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

-

Peptoid synthesis via the Ugi reaction between n-octyl isocyanide, n-octyl amine, paraformaldehyde, and different fatty acids. (2021). ResearchGate. Available at: [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). MDPI. Available at: [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). National Institutes of Health. Available at: [Link]

-

Medicinal Chemistry of Isocyanides. (2021). ACS Publications. Available at: [Link]

-

Wikipedia. Transition metal isocyanide complexes. Available at: [Link]

Sources

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. Passerini Reaction [organic-chemistry.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

2-Tolylisocyanide CAS number and molecular structure

An In-depth Technical Guide to 2-Tolylisocyanide: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction

2-Tolylisocyanide, also known as o-tolylisocyanide or 1-isocyano-2-methylbenzene, is an aromatic isocyanide that serves as a versatile and powerful building block in organic synthesis. Its unique electronic structure, characterized by a formally divalent carbon atom, endows it with a rich and diverse reactivity profile. This guide provides a comprehensive overview of 2-tolylisocyanide, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, detailed synthesis protocols, characteristic reactivity, and its significant applications, particularly in the realm of multicomponent reactions that are pivotal for the rapid generation of molecular diversity in drug discovery.

Core Identification and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific exploration. 2-Tolylisocyanide is distinguished by the following identifiers and structural features.

-

CAS Number : 10468-64-1[1]

-

Molecular Formula : C₈H₇N[1]

-

Molecular Weight : 117.15 g/mol [1]

-

Synonyms : o-Tolylisocyanide, 1-Isocyano-2-methylbenzene, 2-Methylphenylisocyanide[1]

The molecule consists of a benzene ring substituted with a methyl group and an isocyanide functional group at adjacent (ortho) positions.

Caption: Molecular Structure of 2-Tolylisocyanide.

Physicochemical Properties

The physical and chemical properties of 2-tolylisocyanide are crucial for its handling, storage, and application in chemical reactions. Below is a summary of its key properties.

| Property | Value | Reference |

| Boiling Point | 36-38 °C at 0.2 mm Hg | [1] |

| Density | 0.953 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5140 | [1] |

| Flash Point | 144 °F (62.2 °C) | [1] |

Synthesis of 2-Tolylisocyanide

The synthesis of isocyanides is most commonly achieved through the dehydration of the corresponding formamide. A well-established and reliable method for preparing 2-tolylisocyanide is the dehydration of N-(o-tolyl)formamide using phosphorus oxychloride in the presence of a base.[2]

Caption: Synthetic workflow for 2-Tolylisocyanide.

Detailed Step-by-Step Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[2] Caution: Isocyanides possess powerful and unpleasant odors and can be toxic. All manipulations should be performed in a well-ventilated fume hood. [2]

-

Preparation of Base : A suspension of potassium tert-butoxide is prepared by reacting potassium metal (2.6 g atoms) with dry tert-butyl alcohol (1250 mL) under a nitrogen atmosphere. The reaction is initiated by stirring and proceeds until all the potassium has dissolved.

-

Addition of Formamide : To the hot suspension of potassium tert-butoxide, N-o-tolylformamide (1.00 mole) is added. The mixture should become a clear solution.

-

Dehydration Reaction : The solution is cooled to 10–20°C using an ice bath. Phosphorus oxychloride (0.60 mole) is then added dropwise over 30-40 minutes, maintaining the temperature in the specified range.

-

Reaction Completion : After the addition is complete, the reaction mixture is stirred at 30–35°C for 1 hour.

-

Workup : The mixture is poured into a large volume of an ice-cold, stirred solution of sodium bicarbonate (50 g in 5 L of water). The 2-tolylisocyanide product will separate as an oil.

-

Extraction : The product is extracted into petroleum ether (1 x 300 mL, then 3 x 200 mL).

-

Purification : The combined organic extracts are washed with a 5% sodium bicarbonate solution, dried over powdered potassium hydroxide, and the solvent is removed. The crude product is then purified by vacuum distillation to yield pure 2-tolylisocyanide.

Expertise & Mechanistic Rationale

-

Choice of Base : Potassium tert-butoxide is a strong, non-nucleophilic base. In this synthesis, its primary role is not explicitly stated as a reactant with the formamide but rather to create the reaction conditions. However, in related dehydrations, a strong base like triethylamine is used to neutralize the HCl generated from the reaction of the formamide with POCl₃.[3] The procedure from Organic Syntheses is a variation of the classic Appel reaction conditions for dehydration.

-

Dehydrating Agent : Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent. It reacts with the amide oxygen of N-o-tolylformamide, converting the hydroxyl group into a good leaving group, which facilitates the elimination of water to form the isocyanide triple bond.

-

Inert Atmosphere : The use of a nitrogen blanket is crucial to prevent the reaction of the highly reactive potassium metal with atmospheric oxygen and moisture.[2]

Reactivity and Applications in Drug Development

The synthetic utility of 2-tolylisocyanide is dominated by the reactivity of the isocyano group. This functional group can be viewed as a "carbene equivalent" and readily undergoes α-addition reactions.[4] This reactivity is the cornerstone of multicomponent reactions (MCRs), which are powerful tools in drug discovery for building libraries of complex molecules in a single, efficient step.[4][5]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a prime example of an MCR where 2-tolylisocyanide can be a key reactant. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[4]

Caption: Key stages of the Ugi four-component reaction.

Protocol: General Procedure for an Ugi Reaction

-

Iminium Ion Formation : The amine (1.0 eq.) and aldehyde (1.0 eq.) are dissolved in a suitable solvent (e.g., methanol) and stirred at room temperature for 30-60 minutes to form the corresponding imine or iminium ion in situ.

-

Addition of Components : The carboxylic acid (1.0 eq.) is added to the mixture, followed by the addition of 2-tolylisocyanide (1.0 eq.).

-

Reaction : The reaction is stirred at room temperature for 24-48 hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification : Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the final α-acylamino amide.

Significance in Drug Discovery

-

Molecular Diversity : The Ugi reaction allows for the combination of four diverse inputs, enabling the rapid creation of large libraries of structurally complex molecules from readily available starting materials.[4] This is a cornerstone of modern hit-to-lead optimization in drug discovery.[6]

-

Scaffold Synthesis : The resulting α-acylamino amide scaffold is a common feature in many biologically active molecules and peptidomimetics, making 2-tolylisocyanide a valuable tool for medicinal chemists.

-

Efficiency : As a one-pot reaction, the U-4CR adheres to the principles of green chemistry by minimizing waste and operational steps.[5]

Beyond the Ugi reaction, 2-tolylisocyanide is a precursor for various heterocyclic systems, including imidazoles, oxazoles, and tetrazoles, which are privileged scaffolds in pharmaceutical development.[3]

Safety and Handling

As with many reactive organic chemicals, proper handling of 2-tolylisocyanide is essential for laboratory safety.

-

Hazard Codes : Xi (Irritant)[1]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). This is often designated by the risk phrase R36/37/38.[1]

-

Precautionary Statements : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[1]

Always consult the most current Safety Data Sheet (SDS) before handling. The compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.

References

-

2-TOLYLISOCYANIDE 95|10468-64-1. LookChem. [Link]

-

2-Tolyl isocyanate | C8H7NO | CID 69194. PubChem. [Link]

-

Ugi, I., & Meyr, R. (1963). o-TOLYL ISOCYANIDE. Organic Syntheses, 41, 101. [Link]

-

p-Tolyl isocyanate. UpChem (USA) Co., LTD. [Link]

-

van Leusen, A. M., & van Leusen, D. (2003). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 64, 207. [Link]

-

Liu, Z., et al. (2016). Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Chemistry Portal. [Link]

-

The DIY Chemist. (2025, October 11). Making p-Tolyl isocyanide via Carbylamine reaction [Video]. YouTube. [Link]

-

Guchhait, S. K., & Chandgude, A. L. (2016). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Organic Preparations and Procedures International, 48(2), 89-221. [Link]

-

Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. R Discovery. [Link]

-

Ugi, I., et al. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Current Organic Chemistry, 5(1), 1-36. [Link]

-

m-Tolyl isocyanate | C8H7NO | CID 69303. PubChem. [Link]

-

Yang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 282. [Link]

-

Fijałkowski, K., et al. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. International Journal of Molecular Sciences, 24(6), 5483. [Link]

-

Püntener, K., & Gounelle-Duby, A. (2018). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Toxicologic Pathology, 46(8), 983-1000. [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 88. [Link]

-

Karpińska, K., et al. (2022). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 23(23), 15309. [Link]

Sources

- 1. 2-TOLYLISOCYANIDE 95|10468-64-1|lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

The Enduring Allure of a Chemical Chameleon: A Technical Guide to the Discovery and History of Aryl Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of the Isocyanide Functional Group

Aryl isocyanides, organic compounds bearing the unique isocyano functional group (-N≡C), represent a fascinating and historically significant class of molecules. Characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, this functional group exhibits a remarkable duality in its reactivity, behaving as both a nucleophile and an electrophile. This chemical ambivalence has rendered aryl isocyanides indispensable tools in the arsenal of synthetic chemists, particularly in the realm of multicomponent reactions that are foundational to modern drug discovery. This in-depth technical guide delves into the serendipitous discovery of isocyanides, traces the evolution of their synthesis from classical methods to modern innovations, and critically examines their profound impact on the development of novel therapeutics. While the isocyanide moiety itself is rarely found in final drug structures due to metabolic considerations, its role as a versatile synthetic intermediate is paramount.[1]

The Dawn of a Unique Functional Group: A Serendipitous Discovery

The story of isocyanides begins not with a targeted synthesis but with a fortunate accident. In 1859, the German chemist W. Lieke, while attempting to synthesize allyl cyanide from the reaction of allyl iodide with silver cyanide, unexpectedly isolated a compound with a profoundly disagreeable odor.[2] This malodorous substance was the first synthesized isocyanide. However, it was the seminal work of the renowned German chemist August Wilhelm von Hofmann in the mid-19th century that truly laid the groundwork for isocyanide chemistry.[2] Building upon Lieke's initial observation, Hofmann developed the first rational synthesis of this intriguing class of compounds, a reaction that would come to be known as the Hofmann isocyanide synthesis or the carbylamine reaction.[2] This discovery was a cornerstone in the field of organic chemistry, providing not only a method to prepare isocyanides but also a valuable qualitative test for primary amines.[2]

Classical Synthesis of Aryl Isocyanides: The Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, a classic name reaction in organic chemistry, involves the treatment of a primary amine with chloroform in the presence of a strong base, such as alcoholic potassium hydroxide, to yield an isocyanide.[2] This reaction is applicable to both aliphatic and aromatic primary amines, making it a foundational method for the synthesis of aryl isocyanides from anilines.

The reaction is characterized by its high specificity for primary amines; secondary and tertiary amines do not react, a property that has been exploited for the qualitative detection of primary amines, often identified by the potent, unpleasant odor of the resulting isocyanide.[2]

Mechanistic Insights

The mechanism of the Hofmann carbylamine reaction proceeds through a fascinating and highly reactive intermediate: dichlorocarbene (:CCl₂). The strong base dehydrohalogenates chloroform to generate this electrophilic species. The lone pair of electrons on the nitrogen atom of the primary amine then attacks the dichlorocarbene. Subsequent elimination of two molecules of hydrogen chloride, facilitated by the base, leads to the formation of the isocyanide.

Diagram 1: Mechanism of the Hofmann Carbylamine Reaction

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Experimental Protocol: Phase-Transfer Catalyzed Hofmann Synthesis of tert-Butyl Isocyanide

A significant improvement to the classical Hofmann reaction was the introduction of phase-transfer catalysis, which enhances yields and allows for milder reaction conditions, particularly for water-insoluble amines. The following protocol is for the synthesis of tert-butyl isocyanide, which is illustrative of the general procedure that can be adapted for aryl amines.

Materials:

-

tert-Butylamine

-

Chloroform

-

Sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Dichloromethane

-

Water

Procedure:

-

Prepare the aqueous base solution: In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide in water.

-

Prepare the organic phase: In a separate flask, mix tert-butylamine, chloroform, and a catalytic amount of benzyltriethylammonium chloride in dichloromethane.

-

Reaction: Add the organic phase to the stirred aqueous base solution. The reaction is typically exothermic and may begin to reflux.

-

Reaction completion and work-up: After the initial exotherm subsides, continue stirring until the reaction is complete (monitored by TLC or GC). Dilute the reaction mixture with water and separate the organic layer.

-

Extraction and purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Isolation: Remove the solvent under reduced pressure and purify the resulting isocyanide by distillation.

Note: This reaction should be performed in a well-ventilated fume hood due to the volatile and malodorous nature of the isocyanide product.

Modern Synthetic Methodologies for Aryl Isocyanides

While the Hofmann reaction remains a historically important and instructive method, modern organic synthesis often demands milder conditions, higher yields, and greater functional group tolerance. Consequently, several alternative methods for the preparation of aryl isocyanides have been developed.

Dehydration of N-Arylformamides

The most widely employed modern method for the synthesis of both aryl and alkyl isocyanides is the dehydration of the corresponding N-substituted formamides.[3] This approach involves a two-step sequence: formylation of the primary amine followed by dehydration of the resulting formamide.

A variety of dehydrating agents can be employed, with the choice often depending on the substrate and the desired reaction conditions. Common reagents include:

-

Phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine or triethylamine).[3]

-

Phosgene (COCl₂) or its safer surrogates, diphosgene and triphosgene , with a tertiary amine base.

-

p-Toluenesulfonyl chloride (TsCl) in pyridine.

-

Triphenylphosphine (PPh₃) and iodine in the presence of a tertiary amine.[4]

The dehydration of N-arylformamides is generally a high-yielding and versatile method, tolerating a wide range of functional groups on the aromatic ring.

Experimental Protocol: Dehydration of N-phenylformamide to Phenyl Isocyanide

The following protocol details the synthesis of phenyl isocyanide from N-phenylformamide using triphenylphosphine and iodine.[4]

Materials:

-

N-phenylformamide

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

Procedure:

-

Reaction setup: To a stirred solution of N-phenylformamide and iodine in dichloromethane, add triphenylphosphine.

-

Base addition: Add triethylamine dropwise to the reaction mixture.

-

Reaction monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction and purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure phenyl isocyanide.

Diagram 2: Experimental Workflow for the Dehydration of N-Arylformamides

Caption: General experimental workflow for the synthesis of aryl isocyanides via dehydration of N-arylformamides.

Palladium-Catalyzed Syntheses

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. While less common than the dehydration of formamides, palladium-catalyzed methods for the synthesis of aryl isocyanides from aryl halides or triflates have been developed. These methods offer alternative synthetic routes, particularly for substrates that may not be compatible with the conditions of the Hofmann or formamide dehydration reactions.

Other Novel Methods: The Difluorocarbene Approach

A more recent and innovative approach to isocyanide synthesis involves the reaction of primary amines with difluorocarbene (:CF₂), generated in situ from sodium chlorodifluoroacetate.[1] This method is notable for its use of a less toxic carbene precursor compared to chloroform and has been shown to be effective for the synthesis of a variety of aryl and alkyl isocyanides with yields up to 70%.[1]

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular aryl isocyanide will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The following table provides a comparative overview of the most common methods.

| Method | Starting Material | Reagents | Typical Yields | Advantages | Disadvantages |

| Hofmann Carbylamine | Primary Aryl Amine | Chloroform, Strong Base | 20-60% | One-pot reaction, readily available starting materials. | Low to moderate yields, use of toxic chloroform, strong basic conditions. |

| Formamide Dehydration | N-Arylformamide | POCl₃, TsCl, PPh₃/I₂, etc. | 70-98% | High yields, good functional group tolerance, milder conditions. | Two-step process (formylation and dehydration). |

| Difluorocarbene Method | Primary Aryl Amine | Sodium Chlorodifluoroacetate | up to 70% | Milder and safer carbene source. | Requires higher temperatures. |

| Palladium-Catalyzed | Aryl Halide/Triflate | Isocyanide Source, Pd Catalyst | Variable | Alternative route for specific substrates. | Requires specialized catalysts and ligands. |

Aryl Isocyanides as Powerhouses in Drug Discovery

The true value of aryl isocyanides in modern chemical science, particularly in drug discovery, lies in their remarkable utility in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating most or all of the atoms of the reactants. This inherent efficiency makes MCRs ideal for the rapid generation of large and diverse libraries of complex molecules for biological screening.

Two of the most prominent isocyanide-based MCRs are the Ugi and Passerini reactions.

-

The Ugi Four-Component Reaction (U-4CR): This reaction involves the combination of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The Ugi reaction is exceptionally versatile, and the use of aryl isocyanides allows for the introduction of aromatic moieties into the resulting peptide-like scaffolds.

-

The Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

The ability to systematically vary the four components in the Ugi reaction, including the aryl isocyanide, has made it a cornerstone of combinatorial chemistry and a powerful tool for the discovery of new drug candidates.

Diagram 3: The Ugi Four-Component Reaction

Caption: Schematic representation of the Ugi four-component reaction.

The Aryl Isocyanide Moiety in Pharmaceuticals: A Note on its Role

Despite their profound importance in the synthesis of biologically active molecules, aryl isocyanides themselves are rarely found as a stable functional group in marketed drugs. This is likely due to several factors, including their potential for metabolic instability, where they can be hydrolyzed to the corresponding formamides in vivo.[5] Furthermore, the inherent reactivity of the isocyanide group, which makes it so valuable in synthesis, can also lead to off-target interactions in a biological system.

However, it is crucial to recognize that the absence of the aryl isocyanide moiety in final drug structures does not diminish its significance. Instead, it highlights its role as a highly effective, transient functional group—a "chemical chameleon" that enables the construction of complex molecular architectures that would be difficult to access through other means. A prime example is the synthesis of diaryl ureas, a privileged scaffold in many anticancer drugs such as sorafenib. While these drugs contain a urea linkage (-NH-C(O)-NH-), their synthesis often involves the reaction of an aryl isocyanate with an amine. Aryl isocyanates, in turn, can be prepared from aryl isocyanides.

Therefore, the contribution of aryl isocyanides to drug development is primarily as a key reactive intermediate, a building block that is transformed into a more stable functional group in the final, pharmacologically active compound.

Conclusion

The journey of aryl isocyanides, from their accidental discovery in the mid-19th century to their central role in modern drug discovery, is a testament to the enduring power of fundamental organic chemistry. The development of synthetic methods, from the classical Hofmann carbylamine reaction to the highly efficient dehydration of N-arylformamides, has made these versatile compounds readily accessible to researchers. While the aryl isocyanide functional group may not be a common pharmacophore in final drug molecules, its unique reactivity has cemented its status as an indispensable tool for the construction of complex and biologically relevant compounds. As the quest for new therapeutics continues, the rich and varied chemistry of aryl isocyanides will undoubtedly continue to play a pivotal role in shaping the future of medicine.

References

-

Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl urea: A privileged structure in anticancer agents. Current Medicinal Chemistry, 23(15), 1528–1548. [Link]

- Hofmann, A. W. (1867). Isonitrile. Annalen der Chemie und Pharmacie, 144(1), 114-123. (Historical reference, modern reviews are more accessible)

-

Massarotti, A., Aprile, S., Giustiniano, M., & Tron, G. C. (2020). The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists?. Chemical Research in Toxicology, 33(4), 955–966. [Link]

-

Salami, S. A., Noundou, X. S., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6896. [Link]

- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. (Historical reference, modern reviews are more accessible)

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129. (Historical reference, modern reviews are more accessible)

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. Organic Syntheses, 55, 96. [Link]

-

Si, Y. X., Zhu, P. F., & Zhang, S. L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. [Link]

-

Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]

Sources

- 1. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Theoretical studies on 2-tolylisocyanide electronic structure

An In-Depth Technical Guide to the Theoretical Studies of 2-Tolylisocyanide's Electronic Structure

Introduction: The Significance of 2-Tolylisocyanide

2-Tolylisocyanide, an aromatic isocyanide, is a molecule of significant interest in various chemical disciplines, including organometallic chemistry, synthesis of heterocyclic compounds, and materials science. The isocyanide functional group (-N≡C) is isoelectronic with carbon monoxide, yet it exhibits distinct electronic properties that lead to unique reactivity and bonding characteristics.[1] Understanding the intricate details of its electronic structure is paramount for predicting its behavior in chemical reactions, designing novel catalysts, and developing new materials. Theoretical and computational chemistry provide powerful tools to elucidate these electronic features at a molecular level, offering insights that are often complementary to experimental findings.[2] This guide provides a comprehensive overview of the theoretical methodologies employed to study 2-tolylisocyanide, delves into the analysis of its electronic structure, and explores the implications for its chemical reactivity.

Part 1: Theoretical Methodologies for Electronic Structure Calculation

The foundation of a theoretical study lies in the selection of appropriate computational methods. For molecules like 2-tolylisocyanide, a balance between accuracy and computational cost is crucial. Quantum chemical calculations are indispensable for understanding reaction mechanisms and predicting molecular properties.[2][3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio.[3] The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals : Hybrid functionals like B3LYP are commonly used for geometry optimizations and vibrational frequency calculations. For more accurate energy calculations and descriptions of electronic properties, functionals like M06-2X or ωB97X-D, which account for dispersion interactions, are often preferred.[3][4]

-

Basis Sets : Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are widely employed.[4][5] Larger basis sets, like the correlation-consistent sets (e.g., cc-pVDZ), can provide higher accuracy but at a greater computational expense.[6]

Post-Hartree-Fock Methods

For higher accuracy, especially for calculating excited states or when electron correlation is critical, post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods can be used.[3][6] However, these methods are computationally more intensive and are typically reserved for smaller systems or for benchmarking DFT results.[7]

A Standard Computational Workflow

A typical theoretical investigation of 2-tolylisocyanide's electronic structure follows a systematic protocol. This workflow ensures that the calculated properties are based on a valid and stable molecular geometry.

-

Initial Structure Generation : A 3D model of 2-tolylisocyanide is built using molecular modeling software (e.g., GaussView, Avogadro).[6]

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP/6-31G(d)).[8]

-

Frequency Calculation : A frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation : A more accurate single-point energy calculation can be performed on the optimized geometry using a higher-level theory or a larger basis set (e.g., M06-2X/6-311++G(d,p)).[3]

-

Electronic Property Calculation : Various electronic properties are then calculated, including molecular orbitals (HOMO, LUMO), charge distribution (NBO analysis), and the molecular electrostatic potential (MEP).[4][5]

-

Data Analysis and Visualization : The results are analyzed and visualized using specialized software to interpret the electronic structure and predict reactivity.[9]

Caption: A typical workflow for the computational analysis of a molecule's electronic structure.

Part 2: In-Depth Analysis of 2-Tolylisocyanide's Electronic Structure

Molecular Geometry

The geometry of 2-tolylisocyanide is crucial as it dictates the spatial arrangement of its orbitals. The presence of the methyl group at the ortho position of the phenyl ring introduces steric strain that can influence the planarity of the molecule and the orientation of the isocyanide group. DFT calculations provide precise bond lengths and angles that can be compared with experimental data if available.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

| C≡N bond length | ~ 1.17 Å |

| N-C (aryl) bond length | ~ 1.40 Å |

| C-C (aryl) bond lengths | ~ 1.39 - 1.41 Å |

| C-N-C bond angle | ~ 178° |

| Note: These are typical expected values. Actual calculated values would be obtained from the output of a quantum chemistry software package. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[5]

-

HOMO : In aromatic isocyanides, the HOMO is typically a π-orbital delocalized over the phenyl ring. The electron-donating methyl group in the ortho position is expected to raise the energy of the HOMO compared to unsubstituted phenyl isocyanide, making 2-tolylisocyanide a better electron donor.

-

LUMO : The LUMO is generally a π*-antibonding orbital, also delocalized over the aromatic system, with significant contribution from the isocyanide group. It can act as an electron acceptor.[1]

-

HOMO-LUMO Gap : A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The charge transfer within the molecule, as indicated by HOMO and LUMO energies, is a key aspect of its electronic character.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 5. Quantum chemical studies, natural bond orbital analysis and thermodynamic function of 2,5-dichlorophenylisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Handling and storage precautions for 2-tolylisocyanide

An In-depth Technical Guide to the Safe Handling and Storage of 2-Tolylisocyanide

Introduction

2-Tolylisocyanide, also known as o-tolyl isocyanide or 1-isocyano-2-methylbenzene (CAS No. 10468-64-1), is a versatile reagent in organic synthesis, utilized in the construction of N-heterocycles and other complex molecules.[1] It belongs to the isocyanide (or isonitrile) class of compounds, characterized by the R-N≡C functional group. It is critically important to distinguish isocyanides from their isomers, isocyanates (R-N=C=O). While both are reactive, their chemical behavior, toxicological profiles, and handling requirements differ significantly. Isocyanides are particularly notorious for their extremely unpleasant and pervasive odors, which, while a useful indicator of their presence, also necessitates stringent containment.[2]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to safely handle and store 2-tolylisocyanide. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 2-tolylisocyanide is the foundation of its safe use. The primary risks are associated with its irritant properties, potential for toxicity via multiple exposure routes, and its nature as a combustible liquid.

Toxicological Hazards: According to the Globally Harmonized System (GHS) classifications, 2-tolylisocyanide is a hazardous substance.[3]

-

Respiratory Irritation (H335): Inhalation of vapors can cause irritation to the respiratory tract.[3] All work must be conducted in a certified chemical fume hood to prevent exposure.

-

Serious Eye Irritation (H319): Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation.[3]

-

Skin Irritation (H315): The compound is an irritant upon skin contact.[3] Prolonged contact should be avoided, and appropriate gloves must be worn.

-

Odor: Isocyanides are known for their powerful and deeply unpleasant odors.[2] While this serves as a sensitive leak detector, it is also a nuisance and a potential cause of distress. The odor threshold is very low, meaning the substance can be detected at concentrations that may not be otherwise hazardous.

Physical Hazards:

-

Combustible Liquid: 2-Tolylisocyanide has a flash point of 144 °F (62.2 °C), classifying it as a combustible liquid.[4] It must be kept away from heat, sparks, and open flames.[5]

Chemical Reactivity Hazards:

-

Acid Sensitivity: Isocyanides are sensitive to acid and can hydrolyze to form the corresponding formamides.[2] This reaction can be used for intentional decontamination but must be avoided during storage and use.

-

Incompatibilities: Store separately from strong acids and strong oxidizing agents to prevent potentially vigorous reactions.[5]

Section 2: Physicochemical Properties

A summary of key physicochemical data for 2-tolylisocyanide is provided below. This information is essential for designing appropriate experimental and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 10468-64-1 | [4] |

| Molecular Formula | C₈H₇N | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| Appearance | Liquid | [1] |

| Density | 0.953 g/mL at 25 °C | [4] |

| Boiling Point | 36-38 °C at 0.2 mm Hg | [4] |

| Flash Point | 144 °F (62.2 °C) | [4] |

| Refractive Index | n20/D 1.5140 | [4] |

| GHS Hazard Codes | H315, H319, H335 | [3] |

Section 3: Hierarchy of Controls

To ensure maximum safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" prioritizes the most effective measures for risk reduction.

Caption: Hierarchy of Controls for managing risks.

-

Elimination/Substitution: If the synthetic pathway allows, consider alternative, less hazardous reagents.

-

Engineering Controls: This is the most critical layer for handling 2-tolylisocyanide.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Access Restriction: Limit access to storage and handling areas to authorized and trained personnel only.

-

Training: All personnel must be trained on the specific hazards, handling procedures, emergency response, and waste disposal for 2-tolylisocyanide.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and is not a substitute for engineering or administrative controls.

-

Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be used for splash hazards.[7]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of properly after handling.[5]

-

Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.[5]

-

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential. The following workflow minimizes exposure and reduces the risk of spills.

Caption: Step-by-step safe handling workflow.

Protocol for Weighing and Dispensing:

-

Preparation: Before retrieving the chemical, ensure you are wearing all required PPE. Verify that the chemical fume hood is operational (check airflow monitor). Assemble all necessary glassware, syringes, and a spill kit within the hood.

-

Retrieval: Transport the 2-tolylisocyanide container from its storage location to the fume hood inside a secondary, chemically resistant container.

-

Dispensing:

-

Place the primary container in a shallow tray or secondary container inside the hood to contain any potential drips or spills.

-

For transfers, use a gastight syringe or a cannula technique to avoid vapor release.

-

If dispensing by weight, tare a sealed vessel on the balance, transfer the required amount inside the fume hood, and then re-seal and re-weigh the vessel. Do not weigh in an open container on a balance outside the hood.

-

-

Reaction: Add the measured 2-tolylisocyanide directly to the reaction vessel inside the fume hood.

-

Post-Use: Tightly close the primary container. Wipe the exterior with a damp cloth (water is acceptable for external cleaning, but avoid internal contamination) and return it to its designated storage area. Proceed immediately to the decontamination and waste disposal steps for any used equipment.

Section 5: Storage Requirements

Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6] The storage area should be secured and accessible only to authorized personnel.

-

Container: Keep the container tightly closed to prevent the escape of vapors and protect it from moisture.[8] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

-

Segregation: Store 2-tolylisocyanide away from incompatible materials, particularly strong acids and oxidizing agents.[5]

-

Refrigeration: Some suppliers recommend refrigerated storage (2-8 °C).[9] Always follow the storage temperature guidelines provided by the manufacturer.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

Caption: Decision tree for spill response.

Personnel Exposure:

-

Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Spills and Leaks:

-

Minor Spill (inside a fume hood):

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

-

Scoop the absorbed material into a designated, sealable container for hazardous waste.[10]

-

Decontaminate the area with a suitable solution (see Section 7).

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the immediate area and alert all nearby personnel.

-

Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

-

Prevent entry into the affected area. Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.[10]

-

Fire:

-

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[9]

-

During a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be generated.[9] Firefighters must wear self-contained breathing apparatus (SCBA).

Section 7: Decontamination and Waste Disposal

All waste and contaminated materials must be handled as hazardous.

Decontamination Protocol: Isocyanides can be hydrolyzed by acid to form less odorous and less volatile formamides.[2] This principle can be used for decontaminating glassware and non-metallic equipment.

-

Gross Rinse: Rinse equipment with an appropriate organic solvent (e.g., acetone) inside a fume hood. Collect this rinse as hazardous waste.

-

Decontamination: Prepare a 5% solution of sulfuric acid in methanol. Carefully rinse the equipment with this solution. Allow to sit for several hours to ensure complete reaction.

-

Final Cleaning: After the decontamination rinse (which should also be collected as hazardous waste), the equipment can be cleaned using standard laboratory procedures. Note: This decontamination procedure is reactive. Perform with caution inside a fume hood.

Waste Disposal:

-

Waste Classification: 2-Tolylisocyanide and materials contaminated with it are classified as hazardous waste.[5]

-

Collection: Collect all liquid waste, solid waste (contaminated gloves, absorbent), and decontamination solutions in separate, clearly labeled, and sealed hazardous waste containers.[5]

-

Disposal: Do not dispose of 2-tolylisocyanide waste down the drain or in regular trash.[5] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor, typically via controlled incineration.[5]

References

- Google. (n.d.). Current time information in New York, NY, US.

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved January 13, 2026, from [Link]

-

Index Copernicus. (n.d.). Short Communication Different disposal mechanisms and Isocyanate Waste. Retrieved January 13, 2026, from [Link]

-

Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Retrieved January 13, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isocyanide, 98%. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 1-Isocyano-2-methylbenzene. Retrieved January 13, 2026, from [Link]

-

Unigel. (2021, May 25). SAFETY DATA SHEET. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved January 13, 2026, from [Link]

-

American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved January 13, 2026, from [Link]

-

LookChem. (n.d.). 2-TOLYLISOCYANIDE 95 | 10468-64-1. Retrieved January 13, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Tolyl isocyanate, 99%. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Cyanate. Retrieved January 13, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Tolyl isocyanate, 99%. Retrieved January 13, 2026, from [Link]

-

SKC Inc. (n.d.). DECONtamination Solution, Isocyanates, 1 gal. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, October 2). Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. Retrieved January 13, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Hazard Recognition. Retrieved January 13, 2026, from [Link]

-

YouTube. (2017, April 6). Guide for Safe Use of Isocyanates. Retrieved January 13, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-isocyano-2-methyl-. Retrieved January 13, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved January 13, 2026, from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 13, 2026, from [Link]

-

Safe Work Australia. (2015, July 9). guide-to-handling-isocyanates.pdf. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, June 26). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Retrieved January 13, 2026, from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. Retrieved January 13, 2026, from [Link]

-

Medscape. (2025, February 26). Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology. Retrieved January 13, 2026, from [Link]

Sources

- 1. 2-TOLYLISOCYANIDE 95 | 10468-64-1 [chemicalbook.com]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. 1-Isocyano-2-methylbenzene | C8H7N | CID 575991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-TOLYLISOCYANIDE 95|10468-64-1|lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fsi.co [fsi.co]

An In-depth Technical Guide to the Physical Properties of ortho-Tolyl Isocyanide

Abstract

This technical guide provides a comprehensive overview of the essential physical and spectroscopic properties of ortho-tolyl isocyanide (CAS RN: 10468-64-1). Intended for researchers, medicinal chemists, and professionals in drug development, this document consolidates critical data including physicochemical constants, spectroscopic signatures, and field-proven experimental protocols for property determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as an authoritative resource for the safe handling, characterization, and application of this versatile chemical intermediate.

Introduction: The Scientific Relevance of ortho-Tolyl Isocyanide

ortho-Tolyl isocyanide, also known as 1-isocyano-2-methylbenzene, is an aromatic organic compound featuring an isocyanide (-N≡C) functional group attached to a toluene scaffold. The isocyanide group, a structural isomer of the more common nitrile, is characterized by its unique electronic properties, linear geometry, and distinct reactivity, making it a valuable synthon in multicomponent reactions like the Passerini and Ugi reactions.

In the context of drug discovery and development, the isocyanide moiety serves as an unconventional but potent pharmacophore.[1] Its ability to coordinate with metals allows it to act as a warhead for targeting metalloproteins, and its dipolar nature enables it to participate in unique hydrogen bonding interactions.[1] The ortho-tolyl scaffold provides a specific steric and electronic framework that can be leveraged to achieve selective binding and desired pharmacokinetic profiles in novel therapeutic agents. A notable example is the incorporation of the ortho-tolyl group into quinazoline derivatives that act as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy. Understanding the fundamental physical properties of ortho-tolyl isocyanide is therefore a prerequisite for its effective and safe utilization in the synthesis of next-generation pharmaceuticals.

Caption: Molecular structure of ortho-tolyl isocyanide.

Physicochemical Properties

The physical constants of ortho-tolyl isocyanide are essential for experimental design, reaction scale-up, and purification processes. These properties have been compiled from verified chemical supplier databases and literature.

Table 1: Summary of Physical Properties for ortho-Tolyl Isocyanide

| Property | Value | Source(s) |

| CAS Registry Number | 10468-64-1 | [2][3] |

| Molecular Formula | C₈H₇N | [2][3][4][5] |

| Molecular Weight | 117.15 g/mol | [2][4][5] |

| Appearance | Foul-smelling liquid | [6] |

| Density | 0.953 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 36-38 °C at 0.2 mm Hg | [5][6][7] |

| Melting Point | Not available (liquid at STP) | [7] |

| Refractive Index (n²⁰/D) | 1.5140 | [5][6][7] |

| Flash Point | 62.2 °C (144 °F) | [5][6] |

| Solubility | Soluble in most organic solvents (methanol, ethanol, ether, toluene, dichloromethane). | [6] |

Spectroscopic Characterization Profile